molecular formula C13H19ClN2O4 B6238676 methyl (3S)-4-amino-3-{[(benzyloxy)carbonyl]amino}butanoate hydrochloride CAS No. 1423018-00-1

methyl (3S)-4-amino-3-{[(benzyloxy)carbonyl]amino}butanoate hydrochloride

Cat. No.: B6238676
CAS No.: 1423018-00-1
M. Wt: 302.8
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3S)-4-amino-3-{[(benzyloxy)carbonyl]amino}butanoate hydrochloride is a chemical compound that belongs to the class of esters. It is characterized by the presence of an amino group, a benzyloxycarbonyl-protected amino group, and a hydrochloride salt. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Mechanism of Action

Target of Action

Methyl (3S)-4-amino-3-{[(benzyloxy)carbonyl]amino}butanoate hydrochloride is a tert-butyloxycarbonyl-protected amino acid ionic liquid . Its primary targets are the amino acid anions in the ionic liquid . These anions play a crucial role in peptide synthesis, serving as the starting materials .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the tert-butyloxycarbonyl-protected amino acid ionic liquids without the addition of a base . This results in the formation of dipeptides in satisfactory yields .

Biochemical Pathways

The compound affects the peptide synthesis pathway . It is used as a reactant and reaction medium in organic synthesis when the reactive side chain and N-terminus of the amino acid anions are chemically protected . The resulting dipeptides are the downstream effects of this pathway .

Pharmacokinetics

It’s known that the compound is miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The primary result of the compound’s action is the formation of dipeptides . These dipeptides are formed in satisfactory yields within 15 minutes . This rapid and efficient peptide synthesis could have significant implications in the field of organic chemistry.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and solvent. For instance, the compound is a clear, nearly colorless to pale yellow liquid at room temperature . Its miscibility varies with different solvents, which could influence its action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-4-amino-3-{[(benzyloxy)carbonyl]amino}butanoate hydrochloride typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Esterification: The protected amino acid is then esterified using methanol and an acid catalyst to form the methyl ester.

    Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification and protection reactions, followed by purification processes such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-4-amino-3-{[(benzyloxy)carbonyl]amino}butanoate hydrochloride can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The benzyloxycarbonyl group can be removed under hydrogenation conditions to yield the free amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.

    Deprotection: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed for deprotection.

    Substitution: Various electrophiles can be used in substitution reactions, often under mild conditions to preserve the integrity of the ester and amino groups.

Major Products Formed

    Hydrolysis: Formation of the corresponding carboxylic acid.

    Deprotection: Formation of the free amine.

    Substitution: Formation of substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl (3S)-4-amino-3-{[(benzyloxy)carbonyl]amino}butanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3S)-3-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate
  • Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]-4-oxopentanoate

Uniqueness

Methyl (3S)-4-amino-3-{[(benzyloxy)carbonyl]amino}butanoate hydrochloride is unique due to its specific combination of functional groups, which allows for versatile chemical transformations and potential biological activity. The presence of the benzyloxycarbonyl-protected amino group provides stability during synthesis, while the hydrochloride salt form enhances its solubility and handling properties.

Properties

CAS No.

1423018-00-1

Molecular Formula

C13H19ClN2O4

Molecular Weight

302.8

Purity

95

Origin of Product

United States

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